3-Ethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDUVVCVCAPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961424 | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-91-2 | |

| Record name | Hexanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylhexanoic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethylhexanoic acid, a branched-chain carboxylic acid with emerging significance in various scientific domains, including pharmaceutical development. This document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis, purification, and analysis, and touches upon the broader biological context of branched-chain fatty acids.

Introduction

This compound (CAS No. 41065-91-2) is an eight-carbon branched-chain fatty acid. While its isomer, 2-ethylhexanoic acid, is widely used in industrial applications, this compound is gaining interest in research and development, particularly as a potential building block in the synthesis of novel pharmaceutical compounds. Its unique structural features can influence the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide serves as a technical resource for professionals requiring detailed information on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 41065-91-2 | [1][2][3] |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | Approximately 228-235 °C at 760 mmHg | [1] |

| Density | Approximately 0.917-0.926 g/cm³ | [1] |

| Refractive Index | Approximately 1.4128 | [1] |

| pKa | Approximately 4.80 | [1] |

| Solubility | Limited solubility in water. Soluble in many organic solvents. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of this compound

A common route for the synthesis of 3-alkylated carboxylic acids involves the malonic ester synthesis. The following is an illustrative protocol adapted from a known procedure for a similar compound.[4]

Reaction Scheme:

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Ethyl bromide

-

Potassium hydroxide (B78521)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation (Step 1): To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromobutane dropwise and reflux the mixture for 2-3 hours.

-

Alkylation (Step 2): Cool the reaction mixture and add a second equivalent of sodium ethoxide solution. Then, add ethyl bromide dropwise and reflux for another 2-3 hours.

-

Saponification: After cooling, add a concentrated aqueous solution of potassium hydroxide and reflux the mixture until the saponification is complete (typically 2-4 hours).

-

Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and slowly add a solution of concentrated sulfuric acid in water with vigorous stirring. Heat the acidic solution to reflux to effect decarboxylation until the evolution of carbon dioxide ceases.

-

Work-up and Isolation: Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.[5]

Fractional Distillation:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Heat the crude product under reduced pressure.

-

Collect the fraction boiling at the expected temperature for this compound.

Column Chromatography:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent to yield purified this compound.

Analytical Methods

Accurate quantification of this compound is crucial in research and development. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques.

Due to the polarity of carboxylic acids, derivatization is often required for GC analysis to improve volatility and peak shape.[6][7][8]

Sample Preparation (Derivatization to Trimethylsilyl Ester):

-

To a known amount of the sample containing this compound, add an internal standard (e.g., a deuterated analog or a similar carboxylic acid not present in the sample).

-

Evaporate the solvent under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions (Illustrative):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 60°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-300 or in selected ion monitoring (SIM) mode for higher sensitivity.

HPLC-MS/MS offers high sensitivity and specificity for the analysis of short-chain fatty acids in complex matrices.[9][10]

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of the sample, add an internal standard (e.g., ¹³C-labeled this compound).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

HPLC-MS/MS Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Biological Significance and Role in Drug Development

While specific signaling pathways for this compound are not yet well-defined, the broader class of branched-chain fatty acids (BCFAs) is known to have various biological activities. Research suggests that BCFAs can influence cellular processes such as inflammation, energy metabolism, and cell membrane fluidity.[11][12][13][14][15] In animal and in vitro studies, certain BCFAs have demonstrated potential anti-inflammatory, anti-cancer, and metabolic regulatory properties.[14]

In the context of drug development, the incorporation of branched alkyl chains like that of this compound into a drug molecule can significantly impact its lipophilicity, metabolic stability, and ultimately its bioavailability and efficacy.[16] Its derivatives are also explored as catalysts and in the formulation of drug delivery systems.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Analytical Workflow for Quantification

This diagram outlines a typical workflow for the quantitative analysis of this compound in a biological matrix.

Conclusion

This compound is a compound with significant potential in synthetic chemistry and drug development. This technical guide has provided a foundational understanding of its properties, along with detailed, adaptable protocols for its synthesis, purification, and analysis. As research into branched-chain fatty acids continues to expand, a thorough understanding of individual isomers like this compound will be crucial for advancing scientific discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 41065-91-2 [chemicalbook.com]

- 3. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 11. newenglanddairy.com [newenglanddairy.com]

- 12. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 14. mdpi.com [mdpi.com]

- 15. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylhexanoic acid (CAS No. 41065-91-2) is a branched-chain carboxylic acid.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and a summary of its characteristic chemical reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound in synthesis or as a reference standard.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in various experimental and physiological conditions.

Identification and Structure

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 41065-91-2 | [1][2] |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.214 g/mol | [2] |

| Canonical SMILES | CCCC(CC)CC(=O)O | [2] |

| InChI Key | UWWDUVVCVCAPNU-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 228.91°C (estimate) | [4] |

| Density | 0.9173 g/cm³ (rough estimate) | [4] |

| Refractive Index | 1.4128 (estimate) | [4] |

| pKa | 4.80 ± 0.10 (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 (Computed by XLogP3) | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections outline standard experimental protocols.

Workflow for Characterization

The following diagram illustrates a general workflow for the comprehensive characterization of a carboxylic acid like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and other biological properties.

Principle: A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the NaOH solution in small, precise increments, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid or liquid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Experimental Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetone).

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the samples to stand to let undissolved material settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot to remove any undissolved particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a pre-established calibration curve.

-

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton at a downfield chemical shift (δ 10-13 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) usually appear in the range of δ 2.0-2.5 ppm. The remaining aliphatic protons will appear further upfield.

-

¹³C NMR: The carbon of the carboxyl group is highly deshielded and typically appears in the range of δ 170-185 ppm. The α-carbon appears around δ 30-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.

-

A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The fragmentation pattern of this compound would also be influenced by cleavage at the branched ethyl group.

Chemical Reactivity

This compound exhibits the typical reactivity of a carboxylic acid. The following diagram illustrates some of its common chemical transformations.

Esterification

Carboxylic acids react with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This is a reversible reaction known as Fischer esterification.[5][6][7][8][9]

Amide Formation

This compound can be converted to amides by reaction with amines. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[10][11][12][13][14]

Reduction

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Alpha-Halogenation

In the presence of a halogen (e.g., Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), carboxylic acids can undergo halogenation at the α-carbon. This is known as the Hell-Volhard-Zelinsky reaction.[15][16][17][18][19]

Relevance in Drug Development

While specific signaling pathways involving this compound are not well-documented, its structural motifs are relevant in medicinal chemistry. The branched alkyl chain can influence the lipophilicity and metabolic stability of a drug molecule. Its derivatives, such as esters and amides, are common functionalities in pharmaceuticals. For instance, the isomeric 2-Ethylhexanoic acid is used in the synthesis of various Active Pharmaceutical Ingredients (APIs) and excipients.[20] The synthesis of derivatives of this compound, such as amino derivatives, has been explored in the context of developing biologically active molecules.[21]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The summarized data and detailed experimental protocols offer a valuable resource for scientists and researchers. The outlined chemical reactivity provides a basis for its potential application in the synthesis of more complex molecules for drug discovery and development. Further research into the specific biological activities of this compound and its derivatives may reveal novel therapeutic applications.

References

- 1. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 41065-91-2 [chemicalbook.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide synthesis by acylation [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. nbinno.com [nbinno.com]

- 21. (3S)-2-amino-3-ethylhexanoic acid | C8H17NO2 | CID 23647971 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethylhexanoic Acid: Structural Formula, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylhexanoic acid, focusing on its structural formula, its various isomers, and detailed experimental protocols relevant to its synthesis and chiral separation. The information is presented to be a valuable resource for professionals in research, science, and drug development.

This compound: Structural Elucidation

This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2. Its structure consists of a six-carbon hexanoic acid backbone with an ethyl group attached to the third carbon atom. The IUPAC name for this compound is this compound, and its CAS registry number is 41065-91-2.[1] The canonical SMILES representation of the molecule is CCCC(CC)CC(=O)O.[1]

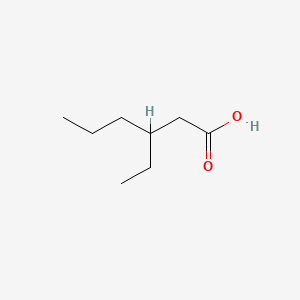

The structural formula of this compound is depicted in the diagram below.

Caption: Structural formula of this compound.

Isomers of this compound

The molecular formula C8H16O2 encompasses a variety of structural isomers, which are compounds with the same molecular formula but different structural arrangements. These can be broadly categorized into carboxylic acid isomers and ester isomers. This guide focuses on the carboxylic acid isomers, which are positional and chain isomers of octanoic acid. Furthermore, this compound itself exhibits stereoisomerism due to the presence of a chiral center at the third carbon atom.

Structural Isomers

The structural isomers of this compound are all the possible C8 carboxylic acids. These include straight-chain octanoic acid and various branched-chain isomers. A comprehensive list of these isomers and their available physicochemical properties are presented in Table 1.

Stereoisomers

This compound possesses a chiral center at the carbon atom bonded to the ethyl group (C3). This chirality gives rise to two enantiomers: (R)-3-Ethylhexanoic acid and (S)-3-Ethylhexanoic acid. Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The separation of these enantiomers is crucial in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or cause adverse effects.

The relationship between the different types of isomers of this compound is illustrated in the following diagram.

Caption: Classification of isomers of this compound.

Data Presentation: Physicochemical Properties of C8 Carboxylic Acid Isomers

The following table summarizes the available quantitative data for this compound and its structural isomers. This allows for a clear comparison of their physical properties. Please note that some data points are estimates and are indicated as such.

| IUPAC Name | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 234.6 | 0.926 | 1.435 |

| Octanoic Acid | 237 | 0.91 | 1.428 |

| 2-Ethylhexanoic Acid | 228 | 0.903 | 1.425 |

| 2-Methylheptanoic Acid | 140 @ 30 mmHg | 0.899-0.905 | 1.420-1.427 |

| 3-Methylheptanoic Acid | - | - | - |

| 4-Methylheptanoic Acid | - | - | - |

| 5-Methylheptanoic Acid | 234-236 | 0.926 | - |

| 6-Methylheptanoic Acid | 202-204 | 0.893 | - |

| 2-Propylpentanoic Acid | 220 | 0.9 | 1.425 |

| 2,2-Dimethylhexanoic Acid | 216-220 | 0.913 | 1.427 |

| 2,4-Dimethylhexanoic Acid | 230.6 | 0.924 | 1.433 |

| 2,5-Dimethylhexanoic Acid | 228.9 (est.) | 0.917 (est.) | 1.411 (est.) |

| 3,3-Dimethylhexanoic Acid | 284.0 (est.) | 1.0 (est.) | 1.446 (est.) |

| 3,5-Dimethylhexanoic Acid | 118.5-119.5 @ 14 Torr | 0.901 | - |

| 4,4-Dimethylhexanoic Acid | - | - | - |

| 4,5-Dimethylhexanoic Acid | - | 0.89 | - |

| 5,5-Dimethylhexanoic Acid | 227.7 | 0.928 | 1.436 |

| 2-Ethyl-4-methylpentanoic acid | 218-220 | 0.9 (est.) | 1.433 |

| 2,2,4-Trimethylpentanoic Acid | 99.2 | 0.692 | - |

| 2,4,4-Trimethylpentanoic Acid | 108-110 @ 12 Torr | 0.926 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the chiral separation of its enantiomers. These protocols are based on established chemical principles and examples from the literature for similar compounds.

Synthesis of this compound via Malonic Ester Synthesis

This protocol describes a classic and reliable method for the synthesis of a substituted carboxylic acid.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature.

-

First Alkylation: After the initial reaction subsides, add 1-bromobutane (B133212) dropwise to the solution and reflux the mixture for 2-3 hours.

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl bromide. Reflux the mixture for another 2-3 hours.

-

Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours to hydrolyze the ester groups.

-

Acidification and Decarboxylation: After cooling, carefully acidify the mixture with dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper. Gently heat the mixture to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

-

Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the analytical separation of the (R) and (S) enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Workflow Diagram:

References

Synthesis of 3-Ethylhexanoic acid from starting materials

An In-depth Technical Guide to the Synthesis of 3-Ethylhexanoic Acid

Introduction

This compound is a branched-chain carboxylic acid with applications in various fields, including the synthesis of plasticizers, lubricants, and as a precursor for certain pharmaceutical compounds. Its structure presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of the primary synthetic routes to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into various starting materials and methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Key Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials, each with its own advantages and disadvantages in terms of yield, cost, and scalability. The most prominent methods include the malonic ester synthesis, oxidation of corresponding aldehydes or alcohols, and carbonation of Grignard reagents.

Malonic Ester Synthesis

A classic and versatile method for the formation of substituted carboxylic acids is the malonic ester synthesis.[1][2][3] This pathway offers a high degree of control over the final structure. The synthesis of this compound via this route involves the sequential alkylation of diethyl malonate.

The general steps for malonic ester synthesis are:

-

Deprotonation of diethyl malonate with a strong base (e.g., sodium ethoxide) to form a stable enolate.[2]

-

Nucleophilic attack of the enolate on an alkyl halide. For this compound, this would involve two successive alkylation steps.

-

Hydrolysis of the substituted malonic ester to the corresponding dicarboxylic acid.

-

Decarboxylation of the malonic acid derivative upon heating to yield the final carboxylic acid.[2]

To obtain the 3-ethylhexyl structure, diethyl malonate would first be alkylated with an ethyl halide, followed by a second alkylation with a propyl halide.

Oxidation of 2-Ethylhexanal (B89479)

A common industrial route to carboxylic acids is the oxidation of the corresponding aldehyde.[4][5][6] For this compound, the precursor would be 2-ethylhexanal. This method is often favored for its efficiency and the availability of the starting aldehyde, which can be produced through the hydroformylation of pentene.[7][8][9]

Various oxidizing agents and catalytic systems have been explored for this transformation, including:

-

Oxygen or Air with Metal Catalysts: Manganese (II) salts are frequently used to catalyze the oxidation of 2-ethylhexanal with high selectivity.[5][10]

-

N-Hydroxyphthalimide (NHPI) Catalyzed Oxidation: This method allows for the use of oxygen or air under mild conditions, offering a green and efficient alternative.[5][6]

-

Hydrogen Peroxide: While effective, the industrial-scale use of hydrogen peroxide can be limited by its cost compared to air or oxygen.[5]

Hydroformylation of Pentene followed by Oxidation

The hydroformylation, or oxo process, is a major industrial method for producing aldehydes from alkenes.[7][8][9] In the context of this compound synthesis, 1-pentene (B89616) can be hydroformylated to produce a mixture of aldehydes, including 2-ethylhexanal. This aldehyde can then be oxidized to the desired carboxylic acid. The reaction involves treating the alkene with a mixture of carbon monoxide and hydrogen in the presence of a transition metal catalyst, such as a rhodium or cobalt complex.[7][8]

Grignard Reagent Carbonation

The reaction of a Grignard reagent with carbon dioxide is a fundamental method for the synthesis of carboxylic acids. To synthesize this compound via this route, a Grignard reagent of 3-bromohexane (B146008) would be prepared and subsequently reacted with solid carbon dioxide (dry ice). Acidic workup would then yield the target carboxylic acid.

Oxidation of 3-Ethyl-1-hexanol

Similar to the oxidation of aldehydes, the direct oxidation of the corresponding primary alcohol, 3-ethyl-1-hexanol, can produce this compound. Strong oxidizing agents are typically required for this transformation. This method's viability is dependent on the availability and cost of the starting alcohol.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic approaches to this compound, allowing for easy comparison of the key reaction parameters.

| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Malonic Ester Synthesis | Diethyl malonate, Ethyl halide, Propyl halide | Sodium ethoxide, HCl/H2O | Good to Excellent | High versatility and control | Multi-step, potential for side products[3] |

| Oxidation of 2-Ethylhexanal | 2-Ethylhexanal | O2/Air, Mn(II) catalyst or NHPI | >90%[5][10] | High yield and selectivity, industrially scalable | Requires precursor aldehyde |

| Hydroformylation-Oxidation | 1-Pentene | CO, H2, Rh/Co catalyst, then oxidant | Good overall yield | Utilizes readily available starting materials | Produces a mixture of isomers |

| Grignard Reagent Carbonation | 3-Bromohexane | Mg, CO2 | Good | Direct carboxylation | Requires anhydrous conditions |

| Oxidation of 3-Ethyl-1-hexanol | 3-Ethyl-1-hexanol | Strong oxidizing agent | Variable | Direct conversion | Can be difficult to control over-oxidation |

Table 1: Comparison of Synthesis Routes for this compound.

| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Conversion (%) | Reference |

| Mn(II) 2-ethylhexanoate (B8288628) | Oxygen | 40 | - | - | - | [5] |

| KOH | Oxygen | 50 | 0.8 | - | - | [5] |

| Mn(II) 2-ethylhexanoate & Sodium 2-ethylhexanoate | Oxygen | Room Temp | 0.5 - 0.75 | - | 97-98 (Yield) | [5] |

| N-Hydroxyphthalimide (NHPI) | Oxygen/Air | Mild | Atmospheric | >99 | - | [5][6] |

| Molybdovanadophosphoric acid | Oxygen | 60 | - | 98.34 | 99.83 | [11] |

| Mn(Ac)2 | Oxygen | 8-12 | 0.5 | 92.5 | 99.4 | [10] |

Table 2: Influence of Reaction Conditions on the Oxidation of 2-Ethylhexanal.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Bromoethane

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.

-

Formation of the Enolate: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

-

First Alkylation: Add 1-bromopropane dropwise to the solution and reflux the mixture for 2-3 hours.

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of bromoethane. Reflux for another 2-3 hours.

-

Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

-

Hydrolysis: Add a solution of sodium hydroxide to the crude product and reflux until the ester is completely hydrolyzed.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux to effect decarboxylation.

-

Purification: Extract the final product with diethyl ether, dry the organic layer, and purify by distillation.

Protocol 2: Synthesis of this compound via Oxidation of 2-Ethylhexanal with O2 and a Manganese Catalyst

Materials:

-

2-Ethylhexanal

-

Manganese (II) acetate (B1210297) (Mn(Ac)2)

-

Solvent (e.g., 2-ethylhexanoic acid)

-

Oxygen gas

Procedure:

-

Reaction Setup: In a suitable reactor (e.g., a bubble column or stirred tank reactor), add 2-ethylhexanal and the solvent. Dissolve the Mn(Ac)2 catalyst in the mixture.[10]

-

Reaction Conditions: Cool the reaction mixture to the desired temperature (e.g., 0-30 °C) and pressurize with oxygen or an oxygen-containing gas.[10]

-

Oxidation: Maintain the reaction at the set temperature and pressure while continuously bubbling oxygen through the mixture. Monitor the reaction progress by analyzing samples for the disappearance of the aldehyde.

-

Workup: Once the reaction is complete, the product can be purified by distillation under reduced pressure.

Mandatory Visualizations

Caption: Overview of Synthetic Pathways to this compound.

Caption: Malonic Ester Synthesis Workflow for this compound.

Caption: Simplified Catalytic Cycle for Oxidation of 2-Ethylhexanal.

References

- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydroformylation - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]

- 11. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Ethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylhexanoic acid, a chiral carboxylic acid with applications in various chemical syntheses. Due to the limited availability of experimentally derived public data for this specific isomer, this guide presents a combination of predicted spectroscopic values and established principles of organic spectroscopy. The information herein is intended to serve as a valuable resource for compound identification, characterization, and quality control in research and development settings.

Chemical Structure and Properties

This compound is a saturated fatty acid with the chemical formula C₈H₁₆O₂ and a molecular weight of approximately 144.21 g/mol . Its structure consists of a six-carbon main chain (hexanoic acid) with an ethyl group substituted at the third carbon atom. The carboxylic acid functional group is a key feature, dictating many of its chemical and spectroscopic properties.

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption frequencies, as well as the expected mass spectrometry fragmentation patterns for this compound. These predictions are based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 2H | -CH₂-COOH |

| ~1.8-2.0 | Multiplet | 1H | -CH(CH₂CH₃)- |

| ~1.2-1.5 | Multiplet | 4H | -CH₂-CH₂-CH₃ |

| ~1.2-1.4 | Multiplet | 2H | -CH(CH₂CH₃)- |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

| ~0.8-0.9 | Triplet | 3H | -CH(CH₂CH₃)- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Assignment |

| ~175-185 | -COOH |

| ~40-50 | -CH(CH₂CH₃)- |

| ~30-40 | -CH₂-COOH |

| ~25-35 | -CH₂-CH₂-CH₃ |

| ~20-30 | -CH(CH₂CH₃)- |

| ~10-20 | -CH₂-CH₃ |

| ~10-15 | -CH₂-CH₃ |

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of carboxylic acid dimer |

| 2850-2960 | C-H stretch | Aliphatic |

| 1700-1725 | C=O stretch | Strong, characteristic of carboxylic acid dimer |

| 1210-1320 | C-O stretch | Strong |

| 920-950 | O-H bend | Broad |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - OH]⁺ | Loss of hydroxyl radical |

| 99 | [M - COOH]⁺ | Loss of carboxyl group |

| 115 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 73 | [CH(CH₂CH₃)COOH]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |

| 45 | [COOH]⁺ | Carboxyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid carboxylic acid like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

For the ¹H NMR spectrum, the acidic proton of the carboxylic acid may exchange with residual water in the solvent, leading to a broad signal. To confirm this peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signal will disappear or significantly decrease in intensity.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-15 ppm.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be required for adequate signal-to-noise (e.g., 128 or more).

-

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). The concentration should be in the low ppm range.

-

For enhanced volatility and to prevent adsorption in the GC column, derivatization may be necessary. A common method is silylation, for example, by reacting the acid with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

Instrumentation and Data Acquisition:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280-300 °C).

-

-

MS Conditions:

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 40-200).

-

Ion Source Temperature: ~230 °C.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

References

A Technical Guide to 3-Ethylhexanoic Acid for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 3-Ethylhexanoic acid (CAS No. 41065-91-2). This document is intended to serve as a valuable resource for professionals in research, particularly in the fields of organic synthesis and drug development. While this compound is a commercially available compound, its isomer, 2-Ethylhexanoic acid, is more widely documented in scientific literature and industrial applications. This guide will primarily focus on this compound, with comparative and application data drawn from its more prevalent isomer where relevant.

Chemical and Physical Properties

This compound is a branched-chain carboxylic acid. A summary of its key chemical and physical properties is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C8H16O2[2][4][5] |

| Molecular Weight | 144.21 g/mol [2][4][5] |

| CAS Number | 41065-91-2[2][4][5] |

| Appearance | Colorless liquid |

| Boiling Point | 234.6 °C at 760 mmHg[2][3][5] |

| Density | 0.926 g/cm³[2][3] |

| Flash Point | 116.6 °C[2][3][5] |

| Refractive Index | 1.435[3][5] |

| Vapor Pressure | 0.0182 mmHg at 25°C[2] |

| LogP | 2.28740[2][3] |

| PSA | 37.30000[2][3][5] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 5[2] |

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, typically in research and development quantities. The product has achieved commercial mass production, indicating its availability for larger-scale needs as well.[2] Below is a summary of some of the key suppliers and their offerings.

| Supplier | Purity/Grade | Available Quantities |

| American Custom Chemicals Corporation | 95.00% | 5mg[2] |

| AK Scientific | Not specified | 100mg, 250mg[2] |

| Sigma-Aldrich | Not specified | Various, inquire for details[6] |

| BOC Sciences | Qualified Product | Inquire for details[] |

| LookChem | 98% (from raw suppliers), 95.00% (from reagent suppliers) | Various, inquire for details[2] |

| ChemicalBook | Not specified | Various, inquire for details[8] |

| Guidechem | Not specified | Various, inquire for details[5] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Purity and Impurities

Commercially available this compound is typically offered with purities ranging from 95% to 98%.[2] For drug development and other sensitive applications, it is crucial to obtain a certificate of analysis (CoA) from the supplier to understand the impurity profile. Common impurities in carboxylic acids can include residual starting materials from synthesis, by-products, and water.

Applications in Research and Drug Development

While specific literature on the applications of this compound in drug development is not abundant, its isomer, 2-Ethylhexanoic acid, is widely utilized and provides insights into potential applications.

4.1. Role in Pharmaceutical Manufacturing:

2-Ethylhexanoic acid is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and excipients.[9] Its branched alkyl chain can influence the lipophilicity, bioavailability, and metabolic stability of drug compounds.[9] One of its primary roles is as a precursor for creating metal salts, which can be used in drug delivery systems or as catalysts in biopharmaceutical manufacturing processes.[9]

4.2. Synthetic Applications:

Derivatives of 2-Ethylhexanoic acid have unique properties due to their lipophilicity and steric bulk, making them useful in various organic synthesis applications, including:[10]

It has also been used as a dual solvent-catalyst in one-pot synthesis reactions.[10]

4.3. Metabolism and Pharmacokinetics:

Studies on the metabolism of 2-Ethylhexanoic acid in rats have shown that it is rapidly eliminated, predominantly in the urine.[11] The major urinary metabolites include the glucuronide of the parent compound and various oxidized forms.[11] In humans, the major catabolic pathway for 2-Ethylhexanoic acid is beta-oxidation, with the dominant urinary metabolite being 3-oxo-2-ethylhexanoic acid.[12]

Experimental Protocols

5.1. Example Protocol: Synthesis of a Structurally Related Propanoic Acid Derivative

This protocol describes the synthesis of 3-(2-oxocyclohexyl)propanoic acid and can serve as a general workflow for reactions involving Michael additions to form carboxylic acid derivatives.[13]

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst to form the corresponding enamine.

-

Michael Addition: The enamine then undergoes a Michael addition with an acrylate (B77674) ester (e.g., methyl acrylate).[13]

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using an aqueous acid or base.[13]

5.2. Example Protocol: Synthesis of Rhodium (II) 2-Ethylhexanoate

This protocol is adapted from a patent for the synthesis of a rhodium (II) salt of 2-Ethylhexanoic acid and illustrates a method for preparing metal complexes of this class of compounds.[14]

-

Salt Formation: 2-Ethylhexanoic acid is reacted with a sodium hydroxide (B78521) solution to form sodium 2-ethylhexanoate.[14]

-

Complexation: Rhodium trichloride (B1173362) is added to the solution, and the mixture is refluxed for 24 hours.[14]

-

Isolation: After cooling, the pH is adjusted, and the product is isolated by filtration and dried under vacuum.[14]

Safety and Handling

This compound and its isomer 2-Ethylhexanoic acid are classified as hazardous substances. It is imperative to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Harmful if swallowed.[15]

-

Causes skin irritation.[16]

-

Causes serious eye irritation.[16]

-

May damage fertility or the unborn child.[16]

Precautionary Statements: [15][16]

-

Obtain special instructions before use.[16]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[15][16]

-

IF exposed or concerned: Get medical advice/attention.[15][16]

-

Dispose of contents/container in accordance with local/regional/national/international regulations.[15]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a commercially available branched-chain carboxylic acid with potential applications in organic synthesis and as a building block in drug development. While its direct applications are less documented than its isomer, 2-Ethylhexanoic acid, the properties and reactivity of the latter provide a strong indication of the potential utility of this compound. Researchers and drug development professionals should consider the purity and impurity profile of the commercially available material and adhere to strict safety protocols when handling this compound.

Visualizations

Caption: Workflow for sourcing this compound.

Caption: General synthesis pathway for a propanoic acid derivative.

References

- 1. This compound | CAS#:41065-91-2 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3 ethylhexanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 41065-91-2 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. CN106831399B - Synthetic method of 2-ethylhexanoic acid rhodium (II) - Google Patents [patents.google.com]

- 15. dl.iranchembook.ir [dl.iranchembook.ir]

- 16. tcichemicals.com [tcichemicals.com]

3-Ethylhexanoic acid safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylhexanoic acid (CAS No. 41065-91-2) is a branched-chain carboxylic acid. As with any chemical compound, a thorough understanding of its properties, hazards, and handling requirements is essential for ensuring laboratory safety and the integrity of research. This technical guide provides an in-depth overview of the available safety data and handling precautions for this compound, with a focus on its application in research and development settings.

It is critical to note that while this compound has a defined chemical structure, comprehensive toxicological data and specific experimental protocols are not as readily available as for its more common isomer, 2-Ethylhexanoic acid. Therefore, this guide emphasizes a cautious approach, adhering to the known data for this compound and supplementing it with general best practices for handling corrosive organic acids.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for this compound. This information has been compiled from available Safety Data Sheets (SDS) and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Density | No data available |

| Solubility | No data available |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |

Data derived from the Combi-Blocks Safety Data Sheet for this compound.

Table 3: Toxicological Information

| Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Note on Toxicological Data: There is a significant lack of specific toxicological data for this compound. Researchers should handle this compound with the assumption that it may have uncharacterized hazardous properties. The GHS classifications are based on available data but may not be exhaustive.

Safe Handling and Experimental Protocols

Due to the limited specific data for this compound, the following protocols are based on general best practices for handling corrosive and irritant organic acids.

1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of exposure, a chemical-resistant apron and closed-toe shoes are essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.

2. Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

3. General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

4. Spill and Waste Disposal

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area. Contain the spill if it is safe to do so. Contact your institution's environmental health and safety (EHS) department for assistance.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Logical Workflow for Handling this compound

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways or its precise biological activities.

As a short-chain fatty acid (SCFA), it belongs to a broad class of molecules that are known to have diverse biological roles, including serving as energy sources for cells and modulating inflammatory and metabolic pathways. However, it is crucial to avoid extrapolating the general functions of SCFAs to a specific, uncharacterized molecule like this compound.

Researchers investigating the biological effects of this compound should consider a comprehensive screening approach to determine its activity profile.

Conclusion

This compound is a compound for which detailed safety and toxicological data are limited. The available information indicates that it should be handled as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. All laboratory work with this chemical must be conducted with appropriate personal protective equipment and engineering controls, primarily a chemical fume hood. The lack of comprehensive data necessitates a conservative and cautious approach to its handling and use in research and development. Further toxicological studies are required to fully characterize the safety profile of this compound.

The Biological Profile of 3-Ethylhexanoic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylhexanoic acid (3-EHA), a branched-chain carboxylic acid, and its derivatives are compounds of increasing interest in the fields of pharmacology and toxicology. Structurally related to the well-established pharmaceutical agent valproic acid, 3-EHA is primarily recognized as a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). This technical guide provides a comprehensive review of the current understanding of the biological activities of this compound and its derivatives, with a focus on its potential anticonvulsant and histone deacetylase (HDAC) inhibitory activities, as well as its documented teratogenic effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers in drug discovery and development.

Introduction

This compound (3-EHA) is a chiral carboxylic acid that shares structural similarities with valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug also known for its mood-stabilizing and anticancer properties. This structural analogy has prompted investigations into the potential biological activities of 3-EHA and its derivatives. Furthermore, 3-EHA is a known metabolite of the ubiquitous environmental contaminant di(2-ethylhexyl) phthalate (DEHP), raising concerns about its potential health effects. This guide will explore the known biological activities of 3-EHA, drawing parallels with its more extensively studied isomer, 2-ethylhexanoic acid (2-EHA), and other valproic acid analogs.

Anticonvulsant Activity

While direct quantitative data on the anticonvulsant activity of this compound is limited in publicly available literature, the structural relationship to valproic acid and its analogs suggests a potential for such activity. The anticonvulsant properties of branched-chain carboxylic acids are often evaluated using animal models of induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.

Structure-Activity Relationship (SAR) Insights

Studies on valproic acid analogs indicate a strong correlation between anticonvulsant potency and physicochemical properties like lipophilicity and molecular shape. Increased lipophilicity, often quantified by the octanol-water partition coefficient (logP), is generally associated with enhanced central nervous system (CNS) penetration and greater anticonvulsant effect. For instance, the introduction of a chloro group at the para position of a phenyl ring in a related series of compounds was predicted to increase lipophilicity and, consequently, anticonvulsant activity.[1] Similarly, elongating the alkyl chain can also enhance potency.[1] These principles can guide the design of novel this compound derivatives with potential anticonvulsant properties. A comparative analysis of various substituted butyric, pentanoic, and hexanoic acids has shown a consistent correlation between the structure of these branched-chain fatty acids and their anticonvulsant potency, with larger molecules generally being more active.[2]

Potential Mechanism of Action: GABAergic System Modulation

The anticonvulsant effects of valproic acid are, in part, attributed to its influence on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Valproic acid can increase GABA levels by inhibiting its degradation and may also enhance GABAergic neurotransmission. Given the structural similarity, it is plausible that this compound and its derivatives could exert anticonvulsant effects through similar mechanisms. There is a strong correlation between the anticonvulsant potency of valproate analogues and their ability to reduce cerebral aspartate levels, while their effect on GABA levels is more varied.[2]

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The ability of valproic acid to inhibit HDACs has prompted investigation into similar activities for its analogs.

Quantitative Data on Related Compounds

Table 1: HDAC Inhibitory Activity of Selected Amine-Based Inhibitors [3]

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) |

| 2g | 39 | 260 | 25 | 320 |

| 2j | 61 | 690 | 68 | 620 |

| 2l | 48 | 530 | 38 | 540 |

| 3e | 270 | 1100 | 290 | 2100 |

| 3i | 680 | 3700 | 2900 | 2100 |

| 3j | 340 | - | 1300 | 4600 |

Note: The compounds listed are N-substituted 7-aminoheptanoic acid hydroxyamide-based inhibitors and not direct derivatives of this compound. This data is presented to illustrate the range of potencies achievable with related structures.

Teratogenicity and Developmental Toxicity

A significant concern associated with branched-chain carboxylic acids, including valproic acid and its isomers, is their potential for teratogenicity.

Stereoselective Teratogenicity of 2-Ethylhexanoic Acid

Research on the enantiomers of the closely related isomer, 2-ethylhexanoic acid (2-EHA), has revealed a pronounced stereoselectivity in its teratogenic effects. In a study using NMRI mice, the (R)-enantiomer of 2-EHA was found to be highly teratogenic, inducing exencephaly (a neural tube defect) in 59% of living fetuses at a dose of 500 mg/kg.[4] In contrast, the (S)-enantiomer showed no teratogenic or embryotoxic effects at the same dose.[4] The racemic mixture of (+/-)-2-EHA resulted in an intermediate rate of exencephaly (32%).[4] This stereoselective toxicity highlights the importance of chiral interactions in mediating the teratogenic response.[4]

Table 2: Teratogenic Effects of 2-Ethylhexanoic Acid Enantiomers in NMRI Mice [4]

| Compound | Dose (mg/kg, i.p.) | Exencephaly Rate in Living Fetuses (%) |

| (S)-2-Ethylhexanoic Acid | 500 | 0 |

| (R)-2-Ethylhexanoic Acid | 500 | 59 |

| (+/-)-2-Ethylhexanoic Acid | 500 | 32 |

Developmental Toxicity of 2-Ethylhexanoic Acid

Studies in Wistar rats have shown that 2-EHA can cause skeletal malformations at doses that are not maternally toxic.[5] In one study, oral administration of 2-EHA at doses of 100, 300, and 600 mg/kg/day during gestation led to a dose-dependent increase in skeletal malformations such as clubfoot and polydactyly.[5] The number of affected fetuses was 4.9%, 8.9%, and 15.3% at the respective doses, compared to 2.4% in the control group.[5]

Table 3: Developmental Toxicity of 2-Ethylhexanoic Acid in Wistar Rats [5]

| Dose (mg/kg/day) | Percentage of Affected Fetuses per Litter |

| 0 (Control) | 2.4 |

| 100 | 4.9 |

| 300 | 8.9 |

| 600 | 15.3 |

Derivatives of this compound

The synthesis and biological evaluation of derivatives of this compound, such as amides and esters, represent a promising avenue for modulating its activity and toxicity profile.

Amide Derivatives

Amide derivatives of carboxylic acids are a common strategy in drug design to alter pharmacokinetic and pharmacodynamic properties. The synthesis of amides from carboxylic acids can be achieved through various methods, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). While specific data on the biological activity of this compound amides is scarce, research on amides of other anticonvulsant carboxylic acids has shown that these derivatives can retain or even improve upon the activity of the parent compound.[6]

Ester Derivatives

Esterification of this compound is another approach to create prodrugs or analogs with different physicochemical properties. Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The biological activity of ester derivatives would depend on their stability and hydrolysis back to the active carboxylic acid in vivo.

Experimental Protocols

Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ) Seizure Model

This protocol describes a standard method for evaluating the anticonvulsant potential of a test compound in mice.

-

Animals: Male Swiss mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Test Compound Administration: The test compound, such as a derivative of this compound, is dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle only.

-

PTZ Induction of Seizures: Thirty minutes after the administration of the test compound or vehicle, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously (s.c.).

-

Observation: Mice are placed in individual observation cages and observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The number of animals protected from seizures in each group is recorded. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a common method for measuring the inhibitory activity of a compound against HDAC enzymes.

-

Materials: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore), assay buffer, and a test compound (e.g., a this compound derivative).

-

Procedure:

-

The test compound is serially diluted in assay buffer to create a range of concentrations.

-

In a 96-well microplate, the recombinant HDAC enzyme is incubated with the various concentrations of the test compound for a short pre-incubation period at 37°C.

-

The fluorogenic HDAC substrate is added to each well to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

A developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore, is added to each well.

-

The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Teratogenicity Assessment in Mice

This protocol is based on the methodology used to assess the teratogenicity of 2-ethylhexanoic acid enantiomers.

-

Animals: Pregnant NMRI mice are used. The day a vaginal plug is observed is designated as gestation day 0.

-

Test Compound Administration: The sodium salt of the test compound (e.g., an enantiomer of this compound) is dissolved in water. The solution is administered intraperitoneally (i.p.) twice daily on gestation days 7 and 8, a critical period for neural tube development. A control group receives the vehicle only.

-

Fetal Examination: On gestation day 18, the dams are euthanized, and the fetuses are examined for external malformations, particularly exencephaly. Fetal weight and viability are also assessed.

-

Data Analysis: The incidence of malformations, embryolethality, and fetal weight retardation in the treated groups are compared to the control group using appropriate statistical methods.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Caption: Potential Modulation of GABAergic Neurotransmission.

Experimental Workflow

Caption: Workflow for Anticonvulsant Activity Screening.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with potential biological activities, largely inferred from their structural similarity to valproic acid and related compounds. While direct quantitative data for 3-EHA is currently limited, the existing body of research on analogous structures suggests potential for anticonvulsant and HDAC inhibitory effects. The pronounced stereoselective teratogenicity of the related isomer, 2-EHA, underscores the critical need for careful toxicological evaluation of any chiral derivatives of 3-EHA.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives, including amides and esters. Quantitative assessment of their anticonvulsant activity in established animal models and their inhibitory potency against a panel of HDAC isoforms will be crucial for elucidating their therapeutic potential. Furthermore, comprehensive developmental toxicity studies, paying close attention to stereochemistry, are imperative to ensure the safety of any potential drug candidates derived from this scaffold. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethylhexanoic Acid: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylhexanoic acid, a branched-chain carboxylic acid, is emerging as a significant chemical intermediate with diverse applications in organic synthesis. Its unique structural features and reactivity make it a valuable building block for the synthesis of a wide array of compounds, ranging from specialty chemicals to active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its utility as a versatile intermediate in the preparation of esters, metal salts, and complex molecules of pharmaceutical interest. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including for reaction design, purification, and safety considerations. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 41065-91-2 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 228 °C | |

| Melting Point | -60 °C | |

| Density | 0.913 g/cm³ at 20 °C | |

| Solubility in Water | 2.3 g/L at 20 °C | |

| pKa | ~4.8 | |

| LogP | 2.79 |

Synthesis of this compound

While various synthetic routes to this compound exist, a common and scalable method involves the oxidation of 3-ethylhexanal. The following protocol is a representative example of this transformation.

Experimental Protocol: Oxidation of 3-Ethylhexanal

Materials:

-

3-Ethylhexanal

-

Potassium permanganate (B83412) (KMnO₄)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-